molecular formula C25H22BrN3O4 B5474012 (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-2-PROPENAMIDE

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-2-PROPENAMIDE

Cat. No.: B5474012
M. Wt: 508.4 g/mol
InChI Key: ONPFLKTUWMLQFQ-VZUCSPMQSA-N
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Description

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-2-PROPENAMIDE is a complex organic compound with a unique structure that includes a bromophenoxy group, a methoxyphenyl group, and a cyano-dimethyl-oxo-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-2-PROPENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the bromophenoxy and methoxyphenyl intermediates, followed by their coupling with the cyano-dimethyl-oxo-pyridinyl group under specific reaction conditions. Common reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of packed-bed reactors and response surface methodology can help in identifying optimal reaction parameters such as temperature, catalyst loading, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent choice, and catalyst presence play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-2-PROPENAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3O4/c1-16-12-17(2)29(25(31)22(16)14-27)28-24(30)11-5-18-4-10-23(32-3)19(13-18)15-33-21-8-6-20(26)7-9-21/h4-13H,15H2,1-3H3,(H,28,30)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPFLKTUWMLQFQ-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1NC(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1NC(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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